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molecular formula C8H9N3S B8437809 1-[2-(3-thienyl)ethyl]-1H-1,2,4-triazole

1-[2-(3-thienyl)ethyl]-1H-1,2,4-triazole

Cat. No. B8437809
M. Wt: 179.24 g/mol
InChI Key: SBLIJXCGSNHAMC-UHFFFAOYSA-N
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Patent
US05595988

Procedure details

A mixture of 3-thiopheneethanol methanesulfonate (ester) (0.286 mol), 1,2,4-triazole (0.571 mol) and potassium carbonate (39.47 g) in acetonitrile (1100 ml) was refluxed overnight. The mixture was filtered off and the filtrate was evaporated. The residue was taken up in water and extracted with dichloromethane. The organic layer was dried (MgSO4), filtered off and evaporated. The residue (49.08 g) was purified by column chromatography over silica gel (eluent: CH2Cl2 /CH3OH/NH4OH 99/1/0.1 to 97/3/0.1) (35-70 μm). The pure fractions were collected and evaporated, yielding 42.4 g (83%) of 1-[2-(3-thienyl)ethyl]-1H-1,2,4-triazole (interm. 1).
Name
3-thiopheneethanol methanesulfonate
Quantity
0.286 mol
Type
reactant
Reaction Step One
Quantity
0.571 mol
Type
reactant
Reaction Step One
Quantity
39.47 g
Type
reactant
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS(O[CH2:6][CH2:7][C:8]1[CH:12]=[CH:11][S:10][CH:9]=1)(=O)=O.[NH:13]1[CH:17]=[N:16][CH:15]=[N:14]1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[S:10]1[CH:11]=[CH:12][C:8]([CH2:7][CH2:6][N:13]2[CH:17]=[N:16][CH:15]=[N:14]2)=[CH:9]1 |f:2.3.4|

Inputs

Step One
Name
3-thiopheneethanol methanesulfonate
Quantity
0.286 mol
Type
reactant
Smiles
CS(=O)(=O)OCCC1=CSC=C1
Name
Quantity
0.571 mol
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
39.47 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue (49.08 g) was purified by column chromatography over silica gel (eluent: CH2Cl2 /CH3OH/NH4OH 99/1/0.1 to 97/3/0.1) (35-70 μm)
CUSTOM
Type
CUSTOM
Details
The pure fractions were collected
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
S1C=C(C=C1)CCN1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 42.4 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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